molecular formula C12H19N B14619624 Pyridine, 3,6-diethyl-2-propyl- CAS No. 59656-76-7

Pyridine, 3,6-diethyl-2-propyl-

Cat. No.: B14619624
CAS No.: 59656-76-7
M. Wt: 177.29 g/mol
InChI Key: ISYQVERCCOVDET-UHFFFAOYSA-N
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Description

Pyridine, 3,6-diethyl-2-propyl- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C8H11N. Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound Pyridine, 3,6-diethyl-2-propyl- is characterized by the presence of ethyl groups at the 3rd and 6th positions and a propyl group at the 2nd position on the pyridine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3,6-diethyl-2-propyl- can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production of Pyridine, 3,6-diethyl-2-propyl- typically involves large-scale alkylation reactions using suitable catalysts and solvents. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Common industrial methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,6-diethyl-2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyridine ring.

Scientific Research Applications

Pyridine, 3,6-diethyl-2-propyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 3,6-diethyl-2-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, its structural features allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the compound’s ability to undergo redox reactions can impact cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Pyridine, 3,6-diethyl-2-propyl- can be compared with other similar compounds, such as:

The unique structural modifications in Pyridine, 3,6-diethyl-2-propyl- impart distinct chemical and physical properties, making it valuable for specific applications where other pyridine derivatives may not be as effective.

Properties

CAS No.

59656-76-7

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3,6-diethyl-2-propylpyridine

InChI

InChI=1S/C12H19N/c1-4-7-12-10(5-2)8-9-11(6-3)13-12/h8-9H,4-7H2,1-3H3

InChI Key

ISYQVERCCOVDET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)CC)CC

Origin of Product

United States

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